molecular formula C17H26O2 B14834329 2-Tert-butoxy-3-(cyclohexylmethyl)phenol

2-Tert-butoxy-3-(cyclohexylmethyl)phenol

Cat. No.: B14834329
M. Wt: 262.4 g/mol
InChI Key: KAKHAECXGLQTFA-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-(cyclohexylmethyl)phenol is an organic compound characterized by its unique structural features, including a tert-butoxy group and a cyclohexylmethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxy-3-(cyclohexylmethyl)phenol typically involves the alkylation of a phenol derivative. One common method is the Williamson Ether Synthesis, where an alkoxide ion reacts with an alkyl halide under basic conditions to form the ether linkage . The reaction conditions often include the use of sodium hydride or potassium hydride as bases to generate the alkoxide ion from the corresponding alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butoxy-3-(cyclohexylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution but often involve acidic or basic catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

2-Tert-butoxy-3-(cyclohexylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various biochemical pathways. The tert-butoxy and cyclohexylmethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.

Comparison with Similar Compounds

  • 2-Tert-butoxy-3-(methoxymethoxy)phenol
  • 2-Tert-butoxy-3-(cyclohexylmethyl)ethanamine

Comparison: 2-Tert-butoxy-3-(cyclohexylmethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the cyclohexylmethyl group, which can influence its steric and electronic characteristics.

Properties

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

3-(cyclohexylmethyl)-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C17H26O2/c1-17(2,3)19-16-14(10-7-11-15(16)18)12-13-8-5-4-6-9-13/h7,10-11,13,18H,4-6,8-9,12H2,1-3H3

InChI Key

KAKHAECXGLQTFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1O)CC2CCCCC2

Origin of Product

United States

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